

TRANS-STILBENE-D10: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: TRANS-STILBENE-D10

Cat. No.: B3044118

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This technical guide provides an in-depth overview of the chemical properties, synthesis, analysis, and biological relevance of **TRANS-STILBENE-D10** for researchers, scientists, and drug development professionals.

Core Chemical Properties

TRANS-STILBENE-D10 is a deuterated isotopologue of trans-stilbene, where the ten hydrogen atoms on the two phenyl rings are replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly in metabolic studies and as an internal standard in analytical chemistry.

Table 1: General and Physical Properties of **TRANS-STILBENE-D10**

Property	Value	Source
Chemical Formula	C ₁₄ H ₂ D ₁₀	N/A
Molecular Weight	190.31 g/mol	N/A
CAS Number	20748-24-7	N/A
Appearance	White to off-white crystalline solid	[1][2]
Melting Point	123-125 °C (for non-deuterated)	[3][4]
Boiling Point	305-307 °C at 744 mmHg (for non-deuterated)	[4]
Solubility	Insoluble in water; Soluble in ethanol, ether, and benzene (for non-deuterated)	[5][6]

Note: Specific melting and boiling point data for **TRANS-STILBENE-D10** are not readily available. The provided values are for the non-deuterated analogue, trans-stilbene, and should be considered as approximations.

Experimental Protocols

Proposed Synthesis of TRANS-STILBENE-D10 via Wittig Reaction

This protocol describes a plausible method for the synthesis of **TRANS-STILBENE-D10** based on the well-established Wittig reaction, a common method for forming alkenes.[3][4][7] This proposed synthesis utilizes deuterated starting materials.

Materials:

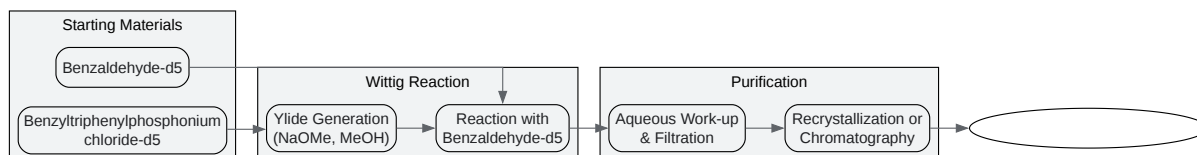
- Benzaldehyde-d5
- Benzyltriphenylphosphonium chloride-d5

- Sodium methoxide (NaOMe)
- Methanol (MeOH), anhydrous
- Dichloromethane (CH₂Cl₂)
- Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

- Ylide Generation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyltriphenylphosphonium chloride-d₅ in anhydrous methanol.
- Add a solution of sodium methoxide in methanol dropwise to the phosphonium salt solution with stirring. The formation of the ylide is often indicated by a color change.
- Wittig Reaction: To the ylide solution, add a solution of benzaldehyde-d₅ in anhydrous methanol dropwise.
- Allow the reaction mixture to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
- Work-up: Quench the reaction by adding water. The product, **TRANS-STILBENE-D10**, will precipitate out of the solution as it is insoluble in water.
- Collect the solid product by vacuum filtration and wash with cold methanol.
- Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a non-polar eluent (e.g., hexane/ethyl acetate mixture).

Diagram 1: Proposed Synthesis Workflow for **TRANS-STILBENE-D10**



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Caption: Workflow for the proposed synthesis of **TRANS-STILBENE-D10**.

Purification by Recrystallization and Vacuum Distillation

For high-purity **TRANS-STILBENE-D10**, a combination of recrystallization and vacuum distillation can be employed, as described for trans-stilbene.[8]

Procedure:

- Dissolve the crude **TRANS-STILBENE-D10** in a minimal amount of hot ethanol.
- Allow the solution to cool slowly to room temperature to form crystals.
- Collect the crystals by filtration.
- For further purification, subject the recrystallized product to vacuum distillation. The distillation should be performed at a reduced pressure (e.g., < 4 mm Hg) and a temperature range of 129-136 °C (for non-deuterated).[8]
- The distillation process can be repeated to achieve higher purity.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for verifying the structure and isotopic enrichment of **TRANS-STILBENE-D10**.

Sample Preparation:

- Accurately weigh 5-10 mg of the purified **TRANS-STILBENE-D10**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Ensure the sample is fully dissolved; filter if any particulate matter is present.[\[9\]](#)[\[10\]](#)

Data Acquisition (^1H NMR):

- Acquire a ^1H NMR spectrum. Due to the deuteration of the phenyl rings, the aromatic proton signals will be absent or significantly reduced. The primary signal of interest will be the singlet corresponding to the two vinylic protons.
- The chemical shift of the vinylic protons in trans-stilbene is typically around 7.1 ppm.

Data Acquisition (^2H NMR):

- Acquire a ^2H (Deuterium) NMR spectrum to confirm the incorporation of deuterium into the aromatic rings.

Data Acquisition (^{13}C NMR):

- Acquire a ^{13}C NMR spectrum to confirm the carbon skeleton of the molecule.

Mass Spectrometric Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and isotopic purity of **TRANS-STILBENE-D10**.

Sample Preparation:

- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- The concentration should be optimized for the specific instrument being used.

Data Acquisition (Electron Ionization - MS):

- Introduce the sample into the mass spectrometer.
- Acquire the mass spectrum. The molecular ion peak (M^+) for **TRANS-STILBENE-D10** is expected at m/z 190.3.
- Analyze the isotopic distribution of the molecular ion peak to determine the level of deuterium incorporation. A general method for determining the enrichment of isotopically labeled molecules involves comparing the measured isotope distribution with theoretically calculated distributions for different enrichment levels.[\[14\]](#)

Biological Context and Signaling Pathways

Stilbenoids, the class of compounds to which trans-stilbene belongs, are known to exhibit a wide range of biological activities and can modulate various signaling pathways. While specific studies on **TRANS-STILBENE-D10** are limited, the biological effects of its non-deuterated counterpart and other stilbenoids provide valuable insights.

Metabolism of trans-Stilbene

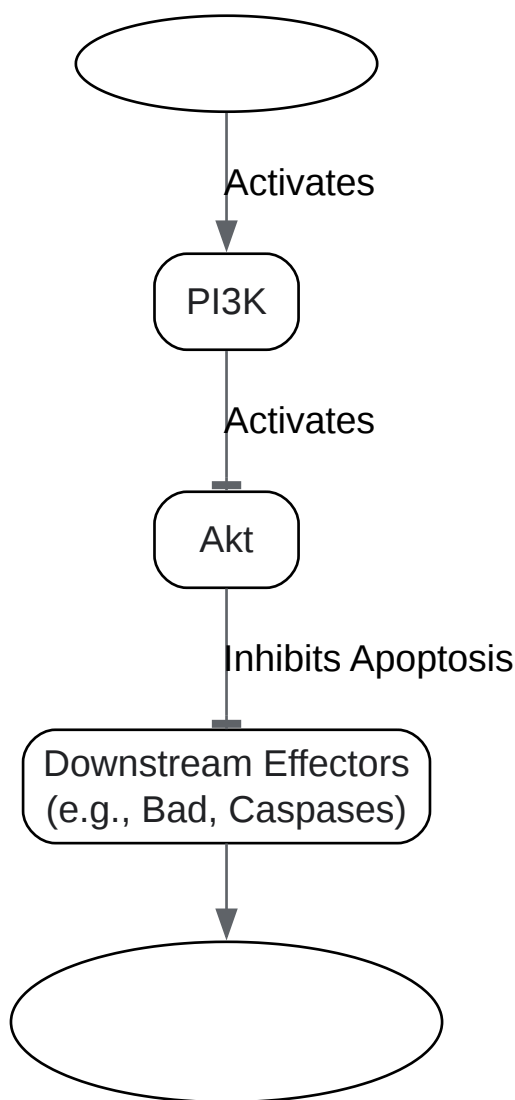
In vivo, trans-stilbene is metabolized by cytochrome P450 (CYP) enzymes, primarily through hydroxylation of the phenyl rings. The use of **TRANS-STILBENE-D10** in metabolic studies can help elucidate the kinetic isotope effect of these reactions, providing information on the reaction mechanism.

Modulation of Signaling Pathways

Stilbenoids have been shown to interact with multiple signaling pathways implicated in various diseases, including cancer and neurodegenerative disorders.

One of the key pathways modulated by stilbenoids is the PI3K/Akt signaling pathway.[\[10\]](#) This pathway is crucial for cell survival, proliferation, and growth. Some stilbenoids have been shown to activate this pathway, leading to neuroprotective effects.[\[10\]](#)

Diagram 2: Simplified PI3K/Akt Signaling Pathway Modulated by Stilbenoids



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Caption: Stilbenoid modulation of the PI3K/Akt signaling pathway.

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